N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide is a novel compound characterized by the presence of two pyridazinone rings. Pyridazinones are known for their broad spectrum of biological activities, making this compound of significant interest in various fields of scientific research. This article delves into the synthetic routes, chemical properties, scientific applications, and unique aspects of this compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide involves the following steps:
Formation of the Intermediate
React 3-cyclopropyl-6-oxopyridazine with ethylene dibromide in the presence of a base, such as potassium carbonate, to obtain the intermediate N-(2-bromoethyl)-3-cyclopropyl-6-oxopyridazine.
Nucleophilic Substitution
React the intermediate with 2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide under anhydrous conditions, often using acetonitrile as the solvent.
Industrial Production Methods
In an industrial setting, the compound can be produced in large scale by:
Batch Processing
Carrying out the synthetic reactions in large reactors, optimizing reaction conditions for yield and purity.
Continuous Flow Synthesis
Utilizing continuous flow reactors for more consistent quality and efficient production. This method can minimize the formation of by-products and improve scalability.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide undergoes several types of reactions:
Oxidation
Oxidative conditions can modify the cyclopropyl group or the pyridazinone rings.
Reduction
Reductive conditions can reduce the pyridazinone rings to dihydropyridazinones.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.
Reducing Agents: : Sodium borohydride, lithium aluminium hydride.
Solvents: : Acetonitrile, dichloromethane, methanol.
Major Products
Oxidation: : Formation of carboxylic acids or alcohols from the oxidation of the cyclopropyl group.
Reduction: : Formation of reduced pyridazinone derivatives.
Wissenschaftliche Forschungsanwendungen
This compound is utilized in various scientific research applications:
Chemistry
As a building block for the synthesis of more complex molecules.
Biology
Investigating its role as a potential enzyme inhibitor due to the presence of pyridazinone rings.
Medicine
Potential therapeutic uses, particularly in targeting specific pathways in cancer or inflammation.
Industry
As a precursor for manufacturing advanced materials with unique properties.
Wirkmechanismus
The mechanism by which N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide exerts its effects involves:
Molecular Targets
Enzyme inhibition: The compound can bind to the active sites of enzymes, preventing their normal function.
Pathways Involved
Interfering with signaling pathways crucial for cell proliferation and survival, particularly in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(2-(3-phenyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-(6-oxo-3-cyclopropylpyridazin-1(6H)-yl)acetamide
N-(2-(3-methyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-(6-oxo-3-ethylpyridazin-1(6H)-yl)acetamide
Uniqueness
Structural Uniqueness
The specific arrangement and substitution on the pyridazinone rings make it unique.
Biological Activity
Its efficacy and selectivity in enzyme inhibition differentiate it from similar compounds.
Eigenschaften
IUPAC Name |
N-[2-(3-cyclopropyl-6-oxopyridazin-1-yl)ethyl]-2-(6-oxo-3-phenylpyridazin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O3/c27-19(22-12-13-25-20(28)10-8-18(23-25)16-6-7-16)14-26-21(29)11-9-17(24-26)15-4-2-1-3-5-15/h1-5,8-11,16H,6-7,12-14H2,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRGHNBCZXQUVRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=O)C=C2)CCNC(=O)CN3C(=O)C=CC(=N3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.